JNJ-47965567: A Technical Guide to its P2X7 Receptor Binding Affinity and Mechanism of Action
JNJ-47965567: A Technical Guide to its P2X7 Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the P2X7 receptor antagonist, JNJ-47965567. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the compound's binding affinity, functional potency, and the experimental methodologies used for its characterization. This document also elucidates the key signaling pathways associated with the P2X7 receptor, providing a foundational understanding of the mechanism of action of JNJ-47965567.
Core Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and functional potency of JNJ-47965567 for the P2X7 receptor across different species and experimental systems.
Table 1: P2X7 Receptor Binding Affinity of JNJ-47965567 [1]
| Species | Receptor | Radioligand | Assay Type | pKi (mean ± SEM) | Ki (nM) |
| Human | P2X7 | [3H]A-804598 | Radioligand Binding | 7.9 ± 0.07 | 12.6 |
| Rat | P2X7 | [3H]A-804598 | Radioligand Binding | 8.7 ± 0.07 | 2.0 |
Table 2: Functional Potency of JNJ-47965567 in Attenuating IL-1β Release [1]
| System | Cell Type | Agonist | pIC50 (mean ± SEM) | IC50 (nM) |
| Human | Whole Blood | BzATP | 6.7 ± 0.07 | 200 |
| Human | Monocytes | BzATP | 7.5 ± 0.07 | 31.6 |
| Rat | Microglia | BzATP | 7.1 ± 0.1 | 79.4 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of JNJ-47965567.
Radioligand Binding Assay
This protocol outlines the method used to determine the binding affinity (Ki) of JNJ-47965567 for the human and rat P2X7 receptors.
Objective: To quantify the binding affinity of JNJ-47965567 to P2X7 receptors through competitive displacement of a radiolabeled ligand.
Materials:
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Membrane Preparations: Membranes from 1321N1 cells stably expressing either human or rat P2X7 receptors.
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Radioligand: [3H]A-804598.[2]
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Test Compound: JNJ-47965567.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Non-specific Binding Control: A high concentration of a non-radiolabeled P2X7 antagonist (e.g., 10 µM A-804598).
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Instrumentation: Scintillation counter.
Procedure:
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Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]A-804598 (e.g., 1 nM), and varying concentrations of JNJ-47965567.
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Equilibration: Incubate the mixture at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
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Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
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Washing: Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the concentration of JNJ-47965567 that inhibits 50% of the specific binding of [3H]A-804598 (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay
This protocol describes the measurement of intracellular calcium mobilization following P2X7 receptor activation and its inhibition by JNJ-47965567.
Objective: To assess the functional antagonist activity of JNJ-47965567 by measuring its ability to block agonist-induced calcium influx.
Materials:
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Cells: HEK293 cells stably expressing the human P2X7 receptor.
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P2X7 Agonist: Benzoylbenzoyl-ATP (BzATP).
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Test Compound: JNJ-47965567.
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Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
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Instrumentation: Fluorescence plate reader with automated injection capabilities.
Procedure:
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Cell Plating: Seed the HEK293-hP2X7 cells into 96-well black-walled, clear-bottom plates and culture overnight.
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Dye Loading: Load the cells with Fluo-4 AM (e.g., 4 µM) in assay buffer, often with a mild detergent like Pluronic F-127 to aid dispersion, and incubate for approximately 1 hour at 37°C.[3]
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Washing: Gently wash the cells with assay buffer to remove extracellular dye.
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Compound Incubation: Pre-incubate the cells with varying concentrations of JNJ-47965567 for a defined period (e.g., 15-30 minutes).
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Signal Measurement: Measure the baseline fluorescence. Then, inject a solution of BzATP (e.g., 10-100 µM) and immediately begin recording the change in fluorescence intensity over time.
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Data Analysis: The increase in fluorescence intensity corresponds to the influx of intracellular calcium. The inhibitory effect of JNJ-47965567 is determined by calculating the reduction in the agonist-induced fluorescence signal at different concentrations of the antagonist to determine the IC50 value.
BzATP-Induced IL-1β Release Assay
This protocol details the procedure to measure the release of the pro-inflammatory cytokine IL-1β from immune cells upon P2X7 receptor activation and its inhibition by JNJ-47965567.
Objective: To quantify the potency of JNJ-47965567 in inhibiting the release of IL-1β from monocytes.
Materials:
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Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes.
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Test Compound: JNJ-47965567.
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Culture Medium: RPMI 1640.
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Instrumentation: ELISA plate reader.
Procedure:
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Cell Isolation and Plating: Isolate monocytes from human peripheral blood and plate them in a 96-well plate.
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Priming: Prime the cells with LPS (e.g., 1 µg/mL) for several hours (e.g., 3-5 hours) to induce the expression of pro-IL-1β.[5][6]
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Compound Incubation: Pre-incubate the primed cells with various concentrations of JNJ-47965567 for a specified time (e.g., 30 minutes).
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P2X7 Activation: Stimulate the cells with BzATP (e.g., 100 µM) for a short period (e.g., 30-60 minutes) to activate the P2X7 receptor and induce the release of mature IL-1β.[5][6]
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Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
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Quantification of IL-1β: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit.
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Data Analysis: Determine the IC50 value of JNJ-47965567 by plotting the percentage inhibition of IL-1β release against the concentration of the antagonist.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: P2X7 Receptor Signaling Pathway leading to IL-1β Release.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for Calcium Flux Assay.
Caption: Experimental Workflow for IL-1β Release Assay.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro characterization of a P2X7 radioligand [123I]TZ6019 and its response to neuroinflammation in a mouse model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Activation of endothelial NO synthase and P2X7 receptor modification mediates the cholinergic control of ATP-induced interleukin-1β release by mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
